1-(Difluoromethoxy)-5-fluoronaphthalene
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Overview
Description
1-(Difluoromethoxy)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-5-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method is the direct difluoromethylation of naphthalene derivatives using difluoromethylating agents. This process can be catalyzed by transition metals such as palladium or copper under specific reaction conditions . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Chemical Reactions Analysis
1-(Difluoromethoxy)-5-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other substituents.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones, while reduction reactions can lead to the formation of dihydronaphthalenes.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-5-fluoronaphthalene exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The difluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, which can be crucial in biological systems .
Comparison with Similar Compounds
1-(Difluoromethoxy)-5-fluoronaphthalene can be compared with other fluorinated naphthalenes and difluoromethoxy-substituted compounds:
1-(Trifluoromethoxy)-naphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical properties and reactivity.
5-Fluoronaphthalene: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.
1-(Difluoromethoxy)-naphthalene: Similar to the target compound but without the additional fluorine atom, affecting its overall reactivity and applications
The unique combination of the difluoromethoxy group and the fluorine atom in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7F3O |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-5-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-5-1-4-8-7(9)3-2-6-10(8)15-11(13)14/h1-6,11H |
InChI Key |
PMVJSJMWXHKIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)OC(F)F |
Origin of Product |
United States |
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